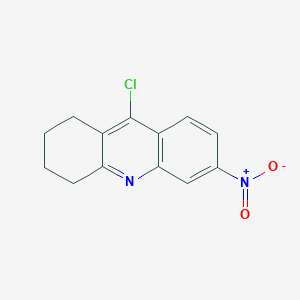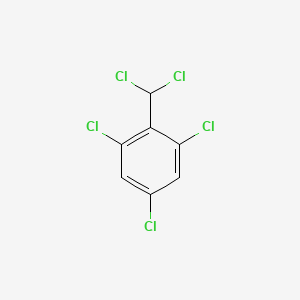
7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Vue d'ensemble
Description
7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: is a synthetic organic compound belonging to the class of benzopyran derivatives. It is known for its vibrant fluorescence properties, making it valuable in various scientific and industrial applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzopyran precursor and the necessary substituents, such as diethylamine and 4-methoxyphenyl groups.
Condensation Reaction: The benzopyran core is formed through a condensation reaction involving the precursor and the substituents under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzopyran core or the substituents, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is used as a fluorescent probe for studying molecular interactions and dynamics. Its fluorescence properties make it an excellent candidate for use in spectroscopic studies and as a marker in various analytical techniques.
Biology
In biological research, the compound is employed as a fluorescent dye for imaging and tracking cellular processes. It is particularly useful in fluorescence microscopy and flow cytometry, where its bright fluorescence aids in the visualization of biological structures and functions.
Medicine
The compound has potential applications in medical diagnostics and therapeutics. Its fluorescence properties can be harnessed for imaging tumors and other pathological conditions, aiding in early detection and treatment.
Industry
In the industrial sector, this compound is used in the manufacture of fluorescent materials, such as dyes and pigments, which are utilized in various products, including textiles, plastics, and inks.
Mécanisme D'action
The mechanism by which 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one exerts its effects is primarily based on its ability to absorb and emit light. The compound’s molecular structure allows it to absorb photons at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, resulting in fluorescence. This property is exploited in various applications, from imaging to sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A structurally related compound with similar fluorescence properties but different substituents.
Fluorescein: Another fluorescent dye with a different core structure but used in similar applications.
Rhodamine: A fluorescent compound with a different chemical structure but comparable uses in imaging and diagnostics.
Uniqueness
7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct fluorescence characteristics. Its diethylamino and methoxyphenyl groups enhance its solubility and stability, making it particularly suitable for various scientific and industrial applications.
Propriétés
IUPAC Name |
7-(diethylamino)-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-5-22(6-2)16-9-12-18-14(3)20(21(23)25-19(18)13-16)15-7-10-17(24-4)11-8-15/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNURIMMJOONQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720869 | |
| Record name | 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29197-97-5 | |
| Record name | 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)





![4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B3326839.png)



![3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B3326879.png)



